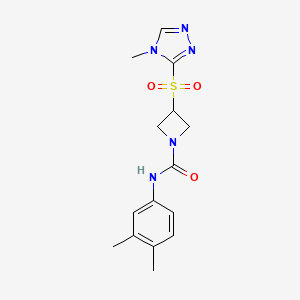

(2R,4S)-叔丁基 2-氰基-4-羟基吡咯啉-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection-deprotection strategies, cyclization reactions, and stereoselective transformations. For example, compounds structurally related to (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate have been synthesized through methods that may involve Boc protection, N-methoxy-N-methyl amidation, and iodolactamization steps, highlighting the complexity and precision required in the synthesis of such molecules (Campbell et al., 2009).

Molecular Structure Analysis

X-ray crystallography and computational studies have been pivotal in analyzing the molecular structure of similar compounds. These studies provide detailed insights into the conformational preferences of the molecules, the orientation of substituents, and the stabilization mechanisms, such as intramolecular hydrogen bonding, that contribute to the molecule's stability and reactivity (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical transformations involving (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate and its derivatives can include reactions such as fluorination, amidation, and esterification. These reactions are crucial for further functionalization and application in the synthesis of pharmacologically active compounds. The reactivity of such compounds towards different reagents and conditions underscores their versatility and utility in organic synthesis (Singh & Umemoto, 2011).

科学研究应用

合成和药用应用

(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate参与合成各种药用化合物。例如,它用于制备4-氟吡咯烷衍生物,在药物化学中具有重要意义,特别是作为二肽基肽酶IV抑制剂。这些衍生物可以转化为各种中间体,如羧酰胺和碳腈,展示了该化合物在药物化学应用中的多功能性(Singh & Umemoto, 2011)。

合成中的手性辅助

此化合物还用作立体选择性合成中的手性辅助剂。它用于动态动力学分辨过程,以产生手性α-烷基琥珀酸衍生物和手性β-氨基酸衍生物。这些衍生物是合成具有生物活性化合物的关键构建模块,展示了该化合物在创建立体化学复杂结构中的作用(Kubo, Kubota, Takahashi, & Nunami, 1997)。

在酶催化的动力学分辨中的作用

此外,(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate参与酶催化的动力学分辨。它在酶选择性地与一组手性分子中的一个对映体发生反应的过程中发挥作用,有助于产生具有高对映选择性的化合物,对于制备药物至关重要(Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013)。

在NMR研究中的实用性

此外,该化合物用于合成氟标记衍生物进行19F NMR研究。这些研究对于理解化合物的分子结构和动态特别重要,尤其是在药物化学探针的开发中(Tressler & Zondlo, 2014)。

属性

IUPAC Name |

tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)